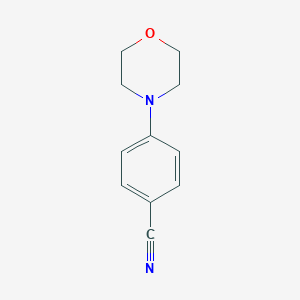

4-Morpholinobenzonitrile

Cat. No. B077849

Key on ui cas rn:

10282-31-2

M. Wt: 188.23 g/mol

InChI Key: ZSCUWVQXQDCSRV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07560582B2

Procedure details

Amination using 0.05 mol % Pd. An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (2.3 mg, 0.0025 mmol, 0.05 mol % Pd), ligand 2 (2.9 mg, 0.0075 mmol, 0.075 mol %), and NaOt-Bu (1.34 g, 13.9 mmol). Toluene (10 mL), di-n-butylamine (2.00 mL, 11.9 mmol), and 4-chlorotoluene (1.18 mL, 10.0 mmol) were added and the mixture was degassed using three freeze-pump-thaw cycles. The reaction vessel was placed under argon, sealed with a teflon screw cap, and stirred in a 100° C. oil bath for 20 h after which time GC analysis showed the aryl halide had been completely consumed. The reaction mixture was cooled to room temperature, diluted with ether (100 mL) and extracted with 1 M HCl (3×100 mL). The combined aqueous acid phase was basified with 3N NaOH, then extracted with ether (3×150 mL). The ethereal extracts were dried over anhydrous sodium sulfate, filtered and concentrated to afford 2.01 g (95%) of di-n-butyltoluidine6 as a pale yellow oil. General procedure for the room-temperature palladium-catalyzed amination of aryl bromides: An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (0.005-0.025 mmol, 1-5 mol % Pd), ligand 2 (0.015-0.075 mmol, 1.5-7.5 mol %), and NaOt-Bu (1.4 mmol) [see Table 1 for amount of Pd and ligand used]. The tube was purged with argon, fitted with a rubber septum and then DME (0.5 mL-1.0 mL), the aryl bromide (1.0 mmol) and the amine (1.2 mmol) were added via syringe. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 24 h. The reaction mixture was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel.

[Compound]

Name

aryl bromide

Quantity

1 mmol

Type

reactant

Reaction Step Five

[Compound]

Name

amine

Quantity

1.2 mmol

Type

reactant

Reaction Step Five

[Compound]

Name

aryl bromides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1)[CH3:3].C[C:30]([O-:33])(C)C.[Na+].[CH2:35]([NH:39]CCCC)CCC.Cl[C:45]1C=CC(C)=CC=1>[Pd].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COCCOC.C1(C)C=CC=CC=1>[C:35]([C:7]1[CH:6]=[CH:5][C:4]([N:2]2[CH2:1][CH2:30][O:33][CH2:45][CH2:3]2)=[CH:9][CH:8]=1)#[N:39] |f:1.2,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

2.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1

|

|

Name

|

|

|

Quantity

|

1.34 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

2.3 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

0.045 (± 0.03) mmol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1

|

|

Name

|

|

|

Quantity

|

1.4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.015 (± 0.01) mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Five

[Compound]

|

Name

|

aryl bromide

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

amine

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Six

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)NCCCC

|

|

Name

|

|

|

Quantity

|

1.18 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Seven

[Compound]

|

Name

|

aryl bromides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred in a 100° C. oil bath for 20 h after which time GC analysis

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An oven-dried resealable Schlenk tube was purged with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was degassed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed with a teflon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

screw cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been completely consumed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with ether (100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 1 M HCl (3×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (3×150 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethereal extracts were dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 2.01 g (95%) of di-n-butyltoluidine6 as a pale yellow oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An oven-dried resealable Schlenk tube was purged with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tube was purged with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a rubber septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The septum was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tube was sealed with a teflon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

screw cap

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at room temperature for 24 h

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then diluted with ether (20 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celite and

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by flash chromatography on silica gel

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |